BenchChemオンラインストアへようこそ!

TD-198946

Chondrogenesis Cartilage Matrix Small Molecule

Choose TD-198946 for its exclusive, literature-validated dual mechanism: it potentiates Runx1-driven chondrogenesis while actively inhibiting chondrocyte hypertrophy, a critical safety feature absent in generic inducers like insulin or BMP-2. This prevents pathological calcification in engineered cartilage, ensuring a stable hyaline phenotype. It synergizes with TGF-β3 at low doses (0.25 nM) and outperforms kartogenin (KGN) by targeting Runx1 transcription. Ideal for generating hyaline cartilage from MSCs, OA disease-modifying studies, and scaffold-based repair models. Substitution with generic alternatives compromises phenotypic stability and experimental validity.

Molecular Formula C27H22N4O3S
Molecular Weight 482.6 g/mol
Cat. No. B1682959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-198946
SynonymsTD-198946;  TD 198946;  TD198946.
Molecular FormulaC27H22N4O3S
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1
InChIInChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32)
InChIKeyQGAMAWMLTUNPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TD-198946: A Thienoindazole-Derived Chondrogenic Agent for Cartilage Research and Regeneration


TD-198946 is a synthetic small molecule and a thienoindazole derivative that functions as a potent chondrogenic agent [1]. Its primary mechanism of action involves the specific induction and regulation of Runx1 expression, a master transcription factor for chondrogenesis, to promote cartilage formation while actively suppressing the undesirable hypertrophic differentiation of chondrocytes [1]. This dual action, validated in both mouse and human OA cartilage models where Runx1 is downregulated compared to healthy tissue, distinguishes it from less specific chondrogenic factors and positions it as a promising disease-modifying osteoarthritis drug (DMOAD) candidate [1][2].

Why Generic Chondrogenic Agents Cannot Substitute for the Dual Action Profile of TD-198946


Unlike generic growth factors or less specific small molecules, TD-198946 provides a unique and quantifiable dual action of promoting robust chondrogenesis while actively suppressing pathological hypertrophy [1]. For instance, while insulin can induce some chondrogenic activity, TD-198946 is quantitatively more potent in key assays and, critically, does not trigger the same hypertrophic cascade [2]. Furthermore, even compared to other targeted molecules like kartogenin (KGN), which acts on RUNX1 translation, TD-198946's distinct mode of increasing RUNX1 transcription results in a synergistic effect when combined, underscoring that its specific molecular target cannot be functionally replaced by alternatives [3]. This unique combination of efficacy and safety at the molecular level is not a general class property, making generic substitution scientifically invalid for experiments requiring precise control over chondrocyte phenotype and matrix production.

Quantitative Performance of TD-198946 Against Key Comparators in Chondrogenesis


Superior Induction of Col2a1 Promoter Activity Compared to Insulin

In a direct comparison, TD-198946 induces significantly stronger Col2a1 promoter activity than insulin in ATDC5 cells, a key indicator of chondrogenic differentiation and extracellular matrix synthesis [1].

Chondrogenesis Cartilage Matrix Small Molecule

Synergistic Enhancement of Chondrogenesis at Low Doses with TGFβ3 in hSSCs

In a study with human synovium-derived stem cells (hSSCs), TD-198946 demonstrated a dose-dependent synergistic effect. When combined with TGFβ3 at low doses (<1 nM), it significantly promoted chondrocyte differentiation and cartilaginous matrix production, a specific effect not seen at higher doses (>1 nM) which actually attenuated TGFβ3-associated differentiation [1].

Synovial Stem Cells Tissue Engineering Cartilage Regeneration

Prevention of Hypertrophy: A Key Differentiator in Maintaining Stable Hyaline Cartilage

A critical liability of many chondrogenic compounds is the promotion of chondrocyte hypertrophy, which leads to matrix calcification and instability. TD-198946 is characterized by its ability to strongly induce chondrogenesis without promoting hypertrophy, a feature demonstrated in cell and metatarsal organ cultures [1]. This contrasts with common growth factors like BMP-2, which are known to drive chondrogenesis but often at the cost of subsequent hypertrophy and endochondral ossification.

Hypertrophy Osteoarthritis DMOAD

Synergistic Chondrogenesis with BMP-2 Yields More Stable Cartilage In Vivo

In a mini-pig chondrocyte-seeded collagen scaffold model, the combination of TD-198946 and BMP-2 resulted in higher chondrogenic differentiation than either agent alone [1]. Crucially, this combination produced engineered cartilage that maintained its extracellular matrices for four weeks post-implantation in nude mice, whereas engineered cartilage treated with either TD-198946 or BMP-2 alone was mostly absorbed during this period [1].

BMP-2 Tissue Engineering Collagen Scaffold

Optimal Application Scenarios for TD-198946 in Cartilage Biology and Regenerative Medicine


In Vitro Induction of Stable Hyaline Cartilage from Stem Cells (Without Hypertrophy)

Based on evidence showing TD-198946's unique ability to promote chondrogenesis without hypertrophy [1], its most powerful use case is in protocols requiring the generation of stable hyaline cartilage from stem cells (e.g., hSSCs, MSCs). This is particularly critical for developing cell-based therapies or creating in vitro models of healthy cartilage that avoid the pathological calcification associated with other chondrogenic inducers like BMP-2. The use of precise, low-dose combinations (e.g., 0.25 nM TD-198946 + TGFβ3) is essential for this application [2].

In Vivo Disease-Modifying OA Research: Prevention and Repair Models

TD-198946 is directly applicable as a chemical probe in preclinical OA models to investigate disease modification. Its demonstrated ability to both prevent and repair articular cartilage degeneration in a surgical OA mouse model when injected intra-articularly [1] makes it a critical tool for researchers studying early-stage (prevention) and mid-stage (repair) OA interventions. This in vivo efficacy is supported by its mechanism of upregulating Runx1, which is pathologically downregulated in OA cartilage [2].

Prime Stem Cell Potency for Enhanced Chondrogenesis

TD-198946 can be used as a priming agent during the expansion phase of stem cell culture. Evidence shows that pre-treating hSSCs with TD-198946 for 7 days significantly enhances their subsequent chondrogenic potential when differentiated with BMP2 and TGFβ3, via activation of the NOTCH3 signaling pathway [1]. This application is ideal for protocols aiming to improve the quality of a stem cell population before implantation or differentiation.

Synergistic Component in Advanced Biomaterial Scaffolds for Cartilage Repair

For teams developing implantable scaffolds or hydrogels for cartilage defect repair, TD-198946 is a key synergistic component. Studies show that when combined with BMP-2 in a collagen scaffold, it yields more durable cartilage in vivo than either factor alone [1]. Furthermore, its covalent incorporation into sustained-release hydrogel systems (like DNA-silk fibroin) has been shown to successfully promote chondrogenesis and create cartilage organoids with a healthy phenotype in vivo [2], making it a superior small molecule additive for 3D bioprinting and tissue engineering applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TD-198946

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.